Cyclohexyl 2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclohexyl 2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is an organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of Cyclohexyl 2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with an appropriate aldehyde and an amine, followed by cyclization and esterification reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Cyclohexyl 2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert ketone groups to alcohols.
Substitution: This can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclohexyl 2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Used in the synthesis of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Cyclohexyl 2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Cyclohexyl 2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Quinoline: A simpler structure with a wide range of biological activities.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms.
Quinazoline: Another related compound with diverse pharmacological properties. The uniqueness of this compound lies in its specific substituents and their influence on its chemical and biological properties.
Properties
IUPAC Name |
cyclohexyl 2-methyl-4-(3-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3/c1-15-8-6-9-17(14-15)22-21(24(27)28-18-10-4-3-5-11-18)16(2)25-19-12-7-13-20(26)23(19)22/h6,8-9,14,18,22,25H,3-5,7,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUCXSHNLIMCRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OC4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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